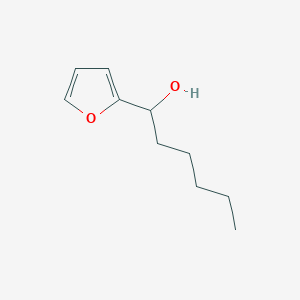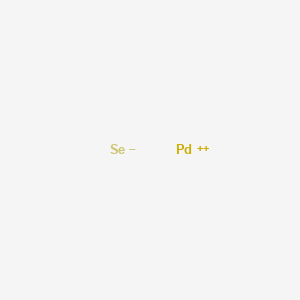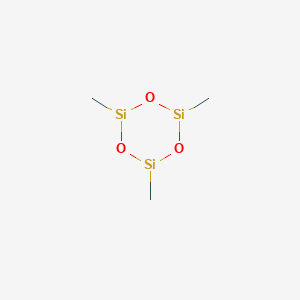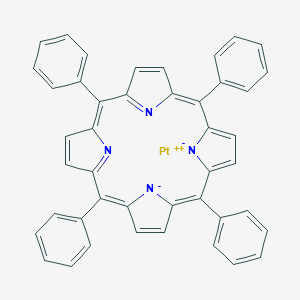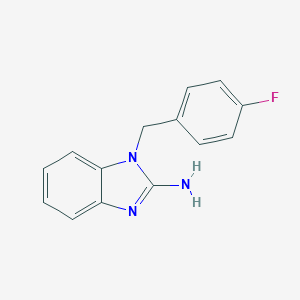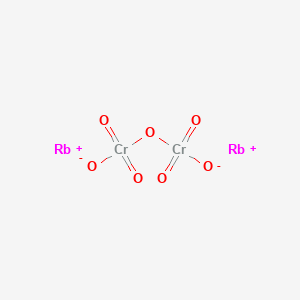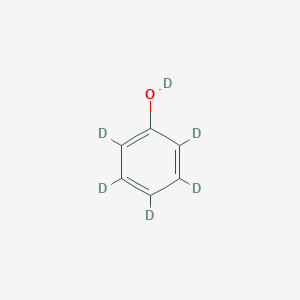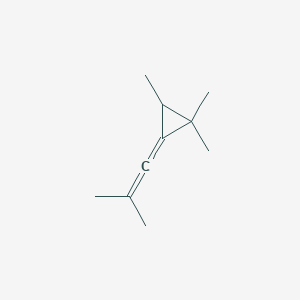
Cyclopropane, trimethyl(2-methyl-1-propenylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, trimethyl(2-methyl-1-propenylidene)-, also known as isopropylidenecyclopropane, is a cyclic hydrocarbon with the molecular formula C10H16. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of cyclopropane, trimethyl(2-methyl-1-propenylidene)- is not fully understood. However, it is believed that it acts as a Lewis acid, which means that it can accept electron pairs from other molecules. This property makes it useful in various chemical reactions.
Biochemische Und Physiologische Effekte
Cyclopropane, trimethyl(2-methyl-1-propenylidene)- has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that it may have anti-inflammatory properties and may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cyclopropane, trimethyl(2-methyl-1-propenylidene)- in lab experiments is its unique chemical properties, which make it useful in various chemical reactions. However, it is important to note that it can be toxic and should be handled with care.
Zukünftige Richtungen
There are many future directions for the use of cyclopropane, trimethyl(2-methyl-1-propenylidene)- in scientific research. Some potential areas of research include the development of new synthetic methods using cyclopropane, trimethyl(2-methyl-1-propenylidene)-, the study of its anti-inflammatory properties, and the investigation of its potential as a ligand in coordination chemistry.
Conclusion:
In conclusion, cyclopropane, trimethyl(2-methyl-1-propenylidene)- is a unique and versatile compound that has many applications in scientific research. Its unique chemical properties make it useful in various chemical reactions, and it has potential as a ligand in coordination chemistry. However, it is important to handle it with care due to its toxicity. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Cyclopropane, trimethyl(2-methyl-1-propenylidene)- can be synthesized using various methods, including the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with trimethylaluminum, the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with trimethylaluminum and titanium tetrachloride, and the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with diethylaluminum chloride. The most commonly used method is the reaction of Cyclopropane, trimethyl(2-methyl-1-propenylidene)-neacetone with trimethylaluminum, which yields a high yield of cyclopropane, trimethyl(2-methyl-1-propenylidene)-.
Wissenschaftliche Forschungsanwendungen
Cyclopropane, trimethyl(2-methyl-1-propenylidene)- has been widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of complex organic molecules. It is also used as a ligand in coordination chemistry and as a solvent in various chemical reactions.
Eigenschaften
CAS-Nummer |
14803-30-6 |
|---|---|
Produktname |
Cyclopropane, trimethyl(2-methyl-1-propenylidene)- |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
InChI |
InChI=1S/C10H16/c1-7(2)6-9-8(3)10(9,4)5/h8H,1-5H3 |
InChI-Schlüssel |
CRZLECOBVHRLLB-UHFFFAOYSA-N |
SMILES |
CC1C(=C=C(C)C)C1(C)C |
Kanonische SMILES |
CC1C(=C=C(C)C)C1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




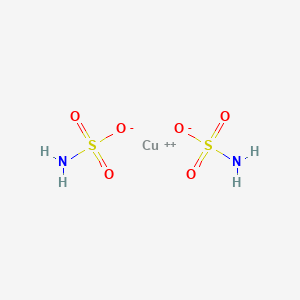
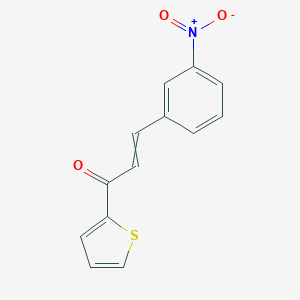
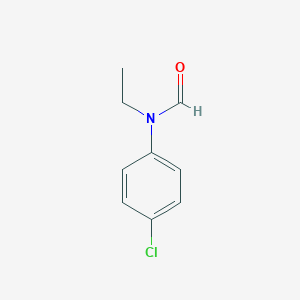
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
